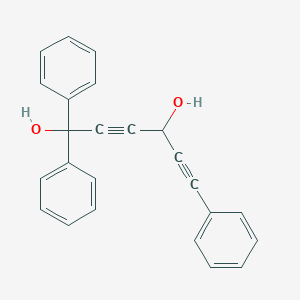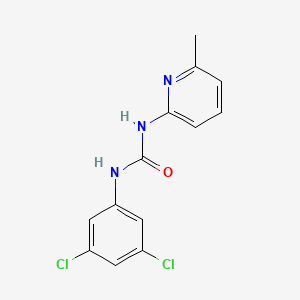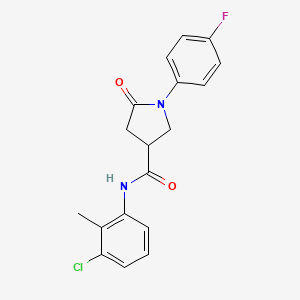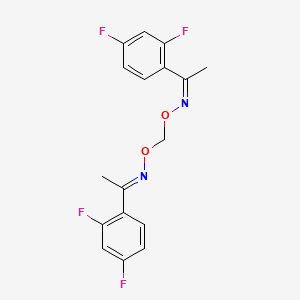![molecular formula C22H25NO3 B5417568 8-(3-phenoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5417568.png)
8-(3-phenoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-phenoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one, also known as PBUD, is a chemical compound that has been widely used in scientific research. PBUD belongs to the class of spirocyclic compounds and has a unique structure that makes it a valuable tool in various research fields.
Mecanismo De Acción
8-(3-phenoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one exerts its biological effects through the modulation of various signaling pathways in the body. It has been shown to interact with GABA receptors, which are involved in the regulation of neurotransmitter release in the brain. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects in animal models, suggesting its potential as a therapeutic agent for anxiety and sleep disorders. This compound has also been shown to have anticonvulsant and antinociceptive effects, indicating its potential as a treatment for epilepsy and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-(3-phenoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is its unique structure, which makes it a valuable tool for investigating various biological systems. This compound is also relatively easy to synthesize and has a high degree of chemical stability, making it a reliable tool for scientific research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research involving 8-(3-phenoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one. One area of interest is the development of new therapeutic agents based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on other biological systems, such as the endocrine system and the gastrointestinal system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in clinical settings.
Métodos De Síntesis
8-(3-phenoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one can be synthesized through a multistep process involving several chemical reactions. The synthesis of this compound involves the reaction of 3-phenoxybenzyl chloride with 1-aminocyclohexane in the presence of a base. The resulting product is further reacted with 3-chloroperoxybenzoic acid to form the spirocyclic compound this compound.
Aplicaciones Científicas De Investigación
8-(3-phenoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been extensively used in scientific research as a tool to investigate various biological systems. It has been used to study the effects of spirocyclic compounds on the central nervous system, cardiovascular system, and immune system. This compound has also been used to investigate the mechanism of action of various drugs and to develop new therapeutic agents.
Propiedades
IUPAC Name |
9-[(3-phenoxyphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c24-21-10-12-22(11-5-15-25-22)13-14-23(21)17-18-6-4-9-20(16-18)26-19-7-2-1-3-8-19/h1-4,6-9,16H,5,10-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIKZKFDFMBDHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-4,6-dimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5417520.png)
![3-(3-hydroxypropyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5417526.png)

![5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5417546.png)


![methyl 4-({[(2-ethylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5417576.png)
![4-methoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5417579.png)
![1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5417582.png)
![4-{[3-(4-ethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5417583.png)